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Compound of Interest

Compound Name: N-Isopropyl Carvedilol-d6

Cat. No.: B587584 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Carvedilol is a non-selective beta-adrenergic antagonist with alpha-1 blocking activity, widely

prescribed for the management of hypertension and heart failure.[1][2] The control of impurities

in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and

manufacturing, ensuring the safety and efficacy of the final drug product.[3] N-Isopropyl

Carvedilol has been identified as a process-related impurity in the synthesis of Carvedilol.[4]

This technical guide provides an in-depth overview of N-Isopropyl Carvedilol, including its

chemical identity, potential formation pathways, analytical detection methodologies, and the

regulatory context for its control.

Chemical Profile of N-Isopropyl Carvedilol
A comprehensive understanding of an impurity's chemical characteristics is fundamental for its

effective identification and control.
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Characteristic Value Reference

IUPAC Name

1-(9H-Carbazol-4-yloxy)-3-[--

INVALID-LINK--amino]-2-

propanol

[5]

CAS Number 1246819-01-1 [5][6]

Molecular Formula C₂₇H₃₂N₂O₄ [7]

Molecular Weight 448.55 g/mol [7]

Appearance Off-White Solid [7]

Solubility

Soluble in Methanol (MEOH)

and Dimethyl Sulfoxide

(DMSO)

[7]

Formation and Synthesis
N-Isopropyl Carvedilol is recognized as a process-related impurity, meaning it is typically

formed during the synthesis of the Carvedilol API.[4][8] While the precise, detailed reaction

mechanism for the formation of N-Isopropyl Carvedilol as a side-product is not extensively

documented in publicly available literature, it is understood to arise from variations in the

reactants or reaction conditions during the manufacturing process. The synthesis of Carvedilol

often involves the reaction of 4-(oxiran-2-ylmethoxy)-9H-carbazole with 2-(2-

methoxyphenoxy)ethylamine.[9][10] It is plausible that the presence of an isopropylamine-

containing starting material or intermediate, or a side reaction involving isopropylation, could

lead to the formation of N-Isopropyl Carvedilol.

To facilitate its use as a reference standard for analytical purposes, N-Isopropyl Carvedilol is

available for purchase from various chemical suppliers.[5][11][12] These reference standards

are crucial for the validation of analytical methods and the accurate quantification of this

impurity in Carvedilol batches.[3]

Analytical Methodologies for Detection and
Quantification
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The accurate detection and quantification of impurities are paramount for ensuring the quality

of Carvedilol. High-Performance Liquid Chromatography (HPLC) is the most common and

effective technique for this purpose.[8][13]

Experimental Protocol: Stability-Indicating HPLC
Method
One published stability-indicating HPLC method is capable of separating Carvedilol from 19

potential process-related and degradation impurities, including N-Isopropyl Carvedilol.[4]

Chromatographic Conditions:

Parameter Specification

Column
Purosphere STAR RP 18-endcapped (250×4

mm, 3 μm)

Mobile Phase A Acetonitrile:Buffer (10:1000 v/v)

Mobile Phase B Methanol:Acetonitrile:Buffer (500:400:150 v/v/v)

Buffer

20 mM potassium dihydrogen phosphate with 1

ml triethylamine, pH adjusted to 2.8±0.05 with

orthophosphoric acid

Flow Rate 1.0 ml/min

Column Temperature 50°C

Detection Wavelengths 226 nm and 240 nm

Injection Volume 10 µl

Gradient Program:
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Time (min) % Mobile Phase A % Mobile Phase B

0 100 0

10 100 0

30 0 100

60 0 100

62 100 0

70 100 0

This method has been validated according to ICH guidelines for parameters such as specificity,

linearity, precision, accuracy, and sensitivity.[4]

Regulatory Context and Acceptance Criteria
Regulatory bodies such as the International Council for Harmonisation (ICH) have established

guidelines for the control of impurities in new drug substances.[14][15] These guidelines

provide a framework for identifying, qualifying, and setting acceptance criteria for impurities.

Parameter Guideline

Identification Threshold

For a maximum daily dose of ≤ 2g/day, the

threshold for identification of an impurity is

0.10% or 1.0 mg per day intake, whichever is

lower.

Qualification Threshold

For a maximum daily dose of ≤ 2g/day, the

threshold for qualification of an impurity is

0.15% or 1.0 mg per day intake, whichever is

lower.

Reporting Threshold
For a maximum daily dose of ≤ 2g/day, the

threshold for reporting an impurity is 0.05%.

Note: These are general ICH Q3A(R2) thresholds and specific limits for Carvedilol impurities

may be defined in pharmacopoeial monographs.[14][15]
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Qualification is the process of gathering and evaluating data to establish the biological safety of

an individual impurity at the specified level.[14][15] For N-Isopropyl Carvedilol, specific

toxicological or pharmacological data is not readily available in the public domain. Therefore, its

control to within the limits set by regulatory guidelines and pharmacopoeias is essential.

Carvedilol Signaling Pathway
Understanding the mechanism of action of the parent drug is important in the context of

impurity profiling. Carvedilol exerts its therapeutic effects through the blockade of beta-1, beta-

2, and alpha-1 adrenergic receptors.[1][2][16] This multi-faceted mechanism leads to a

reduction in heart rate, cardiac contractility, and blood pressure.[16]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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